
5-溴-3-甲基-2-(甲硫基)吡啶
描述
5-Bromo-3-methyl-2-(methylthio)pyridine is a chemical compound with the molecular formula C7H8BrNS . It has a molecular weight of 218.12 . The compound is typically stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-methyl-2-(methylthio)pyridine is 1S/C7H8BrNS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 . The SMILES string is CSc1ncc©cc1Br .Physical And Chemical Properties Analysis
5-Bromo-3-methyl-2-(methylthio)pyridine is a solid substance . It has a molecular weight of 218.11 and an empirical formula of C7H8BrNS .科学研究应用
杂环化合物的合成
研究表明5-溴-3-甲基-2-(甲硫基)吡啶在合成各种杂环化合物中的实用性。例如,Zav’yalova等人(2009年)详细描述了甲基锂与3-氰基-6-甲基吡啶-2(1H)-硫酮的反应,导致形成3-乙酰基-6-甲基-2-(甲硫基)吡啶,经溴化后产生取代的3-(溴乙酰基)吡啶,这是合成各种杂环化合物的关键中间体(Zav’yalova, Zubarev, & Shestopalov, 2009)。
量子力学研究和生物活性
Ahmad等人(2017年)的研究采用了5-溴-2-甲基吡啶-3-胺,与目标化合物密切相关,在钯催化的Suzuki交叉偶联反应中创建新颖的吡啶衍生物。这些化合物进一步使用密度泛函理论(DFT)进行分析,以阐明它们作为液晶手性掺杂剂的潜力,并评估它们的抗菌活性,展示了该化合物在化学合成和生物活性评估中的作用(Ahmad et al., 2017)。
先进材料合成
Stagni等人(2008年)研究了由溴代吡啶衍生的四唑螯合配体衍生的杂叶环单核环金(III)双(苯基吡啶)铱配合物的光物理性质。这项研究突出了辅助配体在调节铱四唑配合物颜色中的作用,这对于开发用于光电应用的先进材料至关重要(Stagni et al., 2008)。
催化方法和化学合成
Grozavu等人(2020年)的研究介绍了一种用于吡啶直接甲基化的催化方法,利用芳香和非芳香化合物之间的反应性。这项研究强调了溴代吡啶在促进创新催化反应方面的多功能性,从而提高化学合成的效率(Grozavu et al., 2020)。
作用机制
Target of Action
It’s known that this compound can act as a raw material in the preparation of various derivatives .
Mode of Action
5-Bromo-3-methyl-2-(methylthio)pyridine may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has also been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .
Biochemical Pathways
It’s known that this compound can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .
Result of Action
Its role in the synthesis of various derivatives suggests it may have significant effects in chemical reactions .
安全和危害
This compound is harmful if swallowed and may cause respiratory irritation. It also causes skin irritation and serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . Avoid ingestion and inhalation, and ensure adequate ventilation .
生化分析
Biochemical Properties
5-Bromo-3-methyl-2-(methylthio)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s function.
Cellular Effects
The effects of 5-Bromo-3-methyl-2-(methylthio)pyridine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes, leading to changes in protein synthesis and cellular function . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-3-methyl-2-(methylthio)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-methyl-2-(methylthio)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-methyl-2-(methylthio)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
5-Bromo-3-methyl-2-(methylthio)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its significance in biochemical research and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Bromo-3-methyl-2-(methylthio)pyridine within cells and tissues are crucial for its activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 5-Bromo-3-methyl-2-(methylthio)pyridine is essential for its function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, influencing its overall biochemical effects.
属性
IUPAC Name |
5-bromo-3-methyl-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWBRQROKUPTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



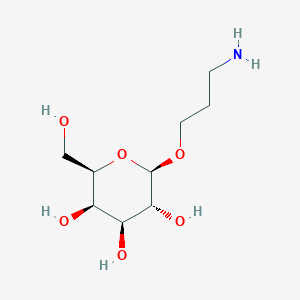
![Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1378255.png)
![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride](/img/structure/B1378257.png)
![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride](/img/structure/B1378258.png)
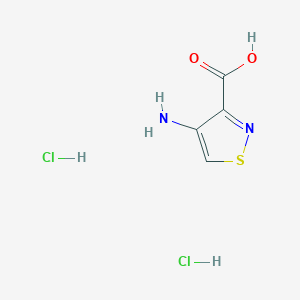
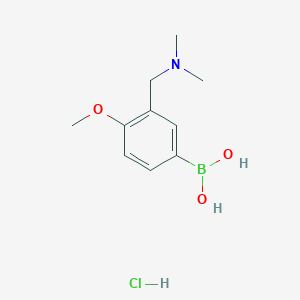
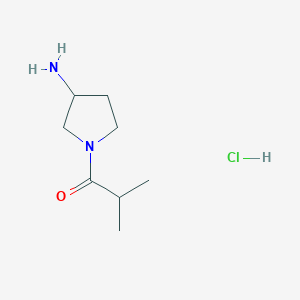
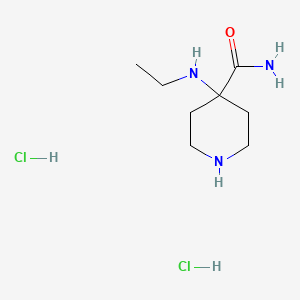
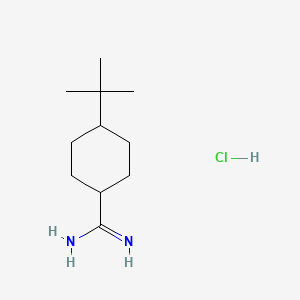
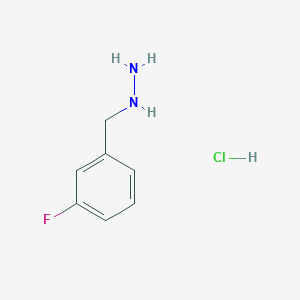
![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)
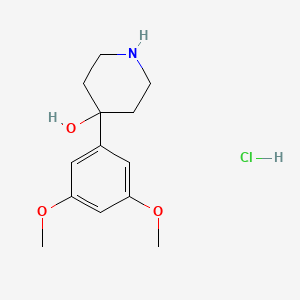

![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)